molecular formula C10H9BrN2O B13545215 3-(4-Bromo-2-methylphenyl)isoxazol-5-amine

3-(4-Bromo-2-methylphenyl)isoxazol-5-amine

Cat. No.: B13545215
M. Wt: 253.09 g/mol
InChI Key: XAAKXZJREJJKPZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a 4-bromo-2-methylphenyl group at position 3 and an amino group at position 5. Its structural uniqueness arises from the combination of a bulky bromine atom (electron-withdrawing) and a methyl group (weak electron-donating) on the phenyl ring, which influence electronic properties, steric interactions, and binding affinities in biological systems.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9BrN2O/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

XAAKXZJREJJKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)isoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxideCommon catalysts used in this reaction include copper (I) and ruthenium (II) compounds . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to reduce costs and environmental impact. These methods include the use of tert-butyl nitrite or isoamyl nitrite as reagents, which enable efficient, one-pot synthesis under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)isoxazol-5-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antioxidant properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

The substituents on the phenyl ring of isoxazol-5-amine derivatives significantly impact their synthetic utility and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Enantioselectivity (% ee) Key Properties/Applications
3-(4-Bromo-2-methylphenyl)isoxazol-5-amine 4-Bromo-2-methylphenyl C10H9BrN2O 253.10 - - Potential kinase inhibitor; intermediate in asymmetric synthesis
3-(4-Bromophenyl)isoxazol-5-amine (2e) 4-Bromophenyl C9H7BrN2O 243.04 72–96 80–85 High yields in enantioselective synthesis
3-(3-Chlorophenyl)isoxazol-5-amine 3-Chlorophenyl C9H7ClN2O 198.62 90–96 80–91 Enhanced reactivity with electron-withdrawing groups
N-Ethyl-3-phenylisoxazol-5-amine (2d) N-Ethyl, Phenyl C11H12N2O 188.09 88–96 90–92 Improved enantioselectivity via hydrogen bonding
3-Methyl-4-(3-(trifluoromethyl)phenyl)isoxazol-5-amine 3-Trifluoromethyl, 4-Methyl C11H10F3N2O 243.07 - - BRD4 inhibitor candidate
3-(4-Methoxyphenyl)isoxazol-5-amine (BO-264) 4-Methoxyphenyl C10H10N2O2 190.20 - - TACC3 kinase inhibitor
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (Br) and trifluoromethyl (CF3) groups enhance electrophilicity, improving binding in kinase inhibitors (e.g., BRD4 and TACC3 targets) . Methoxy (OMe) groups, being electron-donating, may reduce reactivity but improve solubility .
  • Halogen-Specific Interactions : Bromine’s polarizability enables halogen bonding in protein-ligand interactions, a feature absent in chloro or fluoro analogs .

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